3,3-Dimethyl-1-piperidinepropanoic acid
CAS No.:
Cat. No.: VC18728169
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO2 |
|---|---|
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | 3-(3,3-dimethylpiperidin-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C10H19NO2/c1-10(2)5-3-6-11(8-10)7-4-9(12)13/h3-8H2,1-2H3,(H,12,13) |
| Standard InChI Key | RGYZQGMQYRPADL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCN(C1)CCC(=O)O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular structure of 3,3-dimethyl-1-piperidinepropanoic acid consists of a six-membered piperidine ring with two methyl groups at the 3-position and a propanoic acid moiety (-CH₂CH₂COOH) attached to the nitrogen atom. The compound’s IUPAC name reflects this arrangement: 1-(2-carboxyethyl)-3,3-dimethylpiperidine. The stereochemistry of the methyl groups and the orientation of the propanoic acid chain influence its conformational stability and intermolecular interactions.
Key Structural Features:
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Piperidine Core: A saturated heterocycle with one nitrogen atom, providing basicity (pKa ~11) and enabling protonation under physiological conditions.
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3,3-Dimethyl Substitution: Enhances steric bulk, potentially affecting binding affinity to biological targets.
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Propanoic Acid Side Chain: Introduces a carboxylic acid group (pKa ~4.5), enabling salt formation and hydrogen-bonding interactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are critical for confirming the compound’s structure:
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¹H NMR: Peaks corresponding to the piperidine ring protons (δ 1.2–2.8 ppm), methyl groups (δ 0.9–1.1 ppm), and propanoic acid protons (δ 2.3–2.6 ppm for CH₂ and δ 12.1 ppm for COOH).
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¹³C NMR: Signals for the quaternary carbons of the methyl groups (δ 22–24 ppm), piperidine carbons (δ 40–55 ppm), and carboxylic acid carbon (δ 175 ppm).
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IR: Strong absorption bands for C=O (1700–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) groups .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3,3-dimethyl-1-piperidinepropanoic acid typically involves multi-step organic reactions, often starting from commercially available piperidine derivatives. Two primary routes are documented:
Route 1: Alkylation of Piperidine
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Methylation of Piperidine: Reaction of piperidine with methyl iodide or dimethyl sulfate under basic conditions to introduce the 3,3-dimethyl groups.
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Propanoic Acid Attachment: Quaternization of the nitrogen atom with 3-bromopropanoic acid or ester, followed by hydrolysis to yield the carboxylic acid .
Example Conditions:
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Solvent: Dimethylformamide (DMF) or acetonitrile.
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Temperature: 80–100°C under reflux.
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Catalysts: Potassium carbonate or triethylamine.
Route 2: Wolff-Kishner Reduction
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Hydrazone Formation: Condensation of tert-butylglyoxylic acid with hydrazine hydrate to form a hydrazone intermediate.
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Reductive Elimination: Heating the hydrazone with a strong base (e.g., NaOH) to eliminate nitrogen gas and yield 3,3-dimethylbutyric acid, which is further functionalized .
Yield Optimization:
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Prolonged reaction times (12–24 hours) improve conversion rates.
Challenges and Solutions
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Steric Hindrance: The 3,3-dimethyl groups slow nucleophilic attacks; using bulky leaving groups (e.g., triflate) mitigates this issue.
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Acid Sensitivity: The carboxylic acid group may undergo decarboxylation; low-temperature workup and inert atmospheres are recommended .
Pharmacological Applications
Enzyme Inhibition
3,3-Dimethyl-1-piperidinepropanoic acid derivatives have shown promise as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammatory pathways. In a seminal study, a structurally related compound (Example 14) exhibited potent inhibition of PGE₂ synthesis in human whole blood (IC₅₀ = 7 nM) without affecting cyclooxygenase (COX) isoforms, indicating selectivity .
Mechanism of Action:
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Competitive Binding: The piperidine nitrogen interacts with acidic residues in the mPGES-1 active site.
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Steric Blockade: The 3,3-dimethyl groups prevent substrate access, as evidenced by molecular docking studies .
Pharmacokinetics
In canine models, the compound demonstrated favorable pharmacokinetic properties:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 74% |
| Clearance | 3.62 mL/(min·kg) |
| Volume of Distribution | 1.6 L/kg |
These metrics suggest adequate absorption and tissue penetration, supporting further preclinical development .
Related Derivatives and Metabolites
Alvimopan Metabolite
A structurally analogous compound, (αS,3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-α-(phenylmethyl)-1-piperidinepropanoic acid, is a metabolite of the opioid antagonist Alvimopan. Key differences include:
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Phenyl Substituents: A 3-hydroxyphenyl group at the 4-position of the piperidine ring.
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Benzyl Moiety: A phenylmethyl group attached to the propanoic acid chain .
Pharmacological Significance:
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